4-Methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride
Overview
Description
4-Methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a nitrophenoxy group attached to the piperidine ring through an ethyl linker, with a methyl group at the fourth position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 4-Methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpiperidine and 3-nitrophenol.
Formation of the Intermediate: 3-nitrophenol is reacted with an appropriate alkylating agent to form 3-nitrophenoxyethyl chloride.
Nucleophilic Substitution: The intermediate 3-nitrophenoxyethyl chloride is then reacted with 4-methylpiperidine under basic conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Chemical Reactions Analysis
4-Methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Hydrolysis: The ester linkage in the nitrophenoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.
Scientific Research Applications
4-Methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
4-Methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride can be compared with other piperidine derivatives, such as:
1-(2-(4-nitrophenoxy)ethyl)piperidine: Similar structure but with the nitro group at the fourth position of the phenoxy ring.
3-(2-(4-nitrophenoxy)ethyl)piperidine: Similar structure but with the nitro group at the third position of the phenoxy ring.
4-methyl-1-[2-(4-nitrophenoxy)ethyl]piperidine: Similar structure but with the nitro group at the fourth position of the phenoxy ring and a methyl group at the fourth position of the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-12-5-7-15(8-6-12)9-10-19-14-4-2-3-13(11-14)16(17)18;/h2-4,11-12H,5-10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDTGVLLYOSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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